3,5-Difluorophenol (CAS: 2713-34-0) is a fluorinated aromatic building block distinguished by the symmetric, meta-positioning of its two fluorine atoms. This specific substitution pattern dictates its fundamental chemical properties, including a moderately acidic hydroxyl proton (predicted pKa of 7.97) and a unique electronic landscape on the aromatic ring. These core attributes are central to its utility as a precursor in specialty chemicals, where precise control of reactivity and molecular geometry is a primary procurement driver.
Substituting 3,5-Difluorophenol with other difluorophenol isomers (e.g., 2,6- or 2,4-), monofluorinated phenols, or the parent phenol is a frequent cause of synthesis failure or suboptimal material performance. The unique C2v symmetry and the purely inductive electron-withdrawing effect from the two meta-fluorines result in a combination of acidity, ring reactivity, and intermolecular behavior that is not replicated by any analog. Isomers with ortho- or para-fluorines exhibit different pKa values, opposing resonance effects, and potential for intramolecular hydrogen bonding, making them fundamentally non-interchangeable in processes optimized for the specific electronic and steric profile of the 3,5-isomer.
The acidity of a phenol is a critical parameter for process control, determining the conditions required for deprotonation in reactions like O-alkylation and esterification. 3,5-Difluorophenol possesses a predicted aqueous pKa of 7.97. This is significantly different from experimentally determined values for key isomers and analogs. For instance, 2,6-Difluorophenol is more acidic with a pKa of 7.34, while 4-Fluorophenol is substantially less acidic with a pKa of 9.89. This ~0.6 pKa unit difference from the 2,6-isomer and ~1.9 unit difference from the 4-fluoro analog allows a buyer to select for specific base conditions where 3,5-Difluorophenol will react selectively, improving yield and reducing side-product formation compared to less precisely chosen precursors.
| Evidence Dimension | Aqueous pKa |
| Target Compound Data | ~7.97 (Predicted) |
| Comparator Or Baseline | 2,6-Difluorophenol: 7.34 (Experimental) | 4-Fluorophenol: 9.89 (Experimental) |
| Quantified Difference | ~0.63 units higher than 2,6-isomer; ~1.92 units lower than 4-fluoro analog |
| Conditions | Aqueous solution |
This allows for precise pH control in synthetic steps, enabling selective deprotonation and reactivity where other isomers would react too quickly, too slowly, or not at all.
In electrophilic aromatic substitution (EAS), the hydroxyl group is a strong ortho, para-director, while fluorine atoms are deactivating. In all isomers except 3,5-Difluorophenol, the activating effect of the hydroxyl group and the deactivating effect of the fluorines are in conflict at various ring positions. For 3,5-Difluorophenol, both meta-positioned fluorines exert a strong, cumulative inductive deactivation on all ring positions (ortho and para to the hydroxyl group) without any opposing resonance donation. This makes the aromatic ring of 3,5-Difluorophenol significantly less reactive towards electrophiles than other isomers, which is a key advantage in multi-step syntheses where the integrity of the aromatic core must be preserved while other functional groups react.
| Evidence Dimension | Reactivity in Electrophilic Aromatic Substitution (EAS) |
| Target Compound Data | Strongly deactivated at all ring positions (ortho/para to -OH) via cumulative inductive effect |
| Comparator Or Baseline | Other difluorophenol isomers (e.g., 2,4- or 2,6-): Complex interplay of activation from -OH and deactivation/direction from F at ortho/para positions, leading to potential for side reactions. |
| Quantified Difference | Qualitatively lower reactivity towards EAS |
| Conditions | Standard electrophilic aromatic substitution reaction conditions (e.g., bromination, nitration). |
This ensures higher regioselectivity and yield by minimizing unwanted side reactions on the aromatic ring, making it a more reliable precursor for complex molecule synthesis.
Isomers with ortho-fluorines, such as 2,6-Difluorophenol, can form intramolecular hydrogen bonds between the hydroxyl proton and an adjacent fluorine. This phenomenon is sterically impossible for 3,5-Difluorophenol. The absence of this intramolecular interaction leads to a more 'available' hydroxyl group for intermolecular interactions and a distinct solid-state packing, resulting in different physical properties critical for handling and processability. This is reflected in its melting point of 54–57 °C, which is significantly higher than that of 2,6-Difluorophenol (38-41 °C). This higher melting point can be advantageous for purification, storage stability, and handling as a solid powder in industrial settings.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 54–57 °C |
| Comparator Or Baseline | 2,6-Difluorophenol: 38–41 °C |
| Quantified Difference | 13–19 °C higher |
| Conditions | Solid state |
The higher melting point and lack of intramolecular H-bonding provide different handling, solubility, and storage characteristics, making it more suitable for processes requiring a stable, solid precursor.
The specific meta-difluoro substitution pattern is essential for synthesizing key intermediates, such as 4-cyano-3,5-difluorophenol, used in advanced liquid crystal formulations. The defined molecular geometry and electronic properties derived from the 3,5-isomer are critical for achieving the target negative dielectric anisotropy and thermal stability in the final display materials.
When a synthetic route requires modification of a phenolic hydroxyl group without risking unwanted side reactions on the aromatic ring, 3,5-Difluorophenol is the indicated choice. Its strongly deactivated ring (Evidence Item 2) ensures that reactions such as etherification or acylation proceed cleanly at the oxygen, providing higher yields of the desired product, a crucial factor in the cost-effective manufacturing of complex bioactive molecules.
The non-linear, symmetric geometry of 3,5-Difluorophenol, when used as a monomer in nucleophilic aromatic substitution polymerization, imparts a distinct kinked structure to the polymer backbone. This contrasts with the more linear chains formed from 4-substituted or the sterically hindered chains from 2,6-substituted phenols. This defined architecture is a key design element for controlling polymer properties like glass transition temperature (Tg), solubility, and mechanical performance in high-performance engineering plastics.
Irritant